2-(3,3-Dimethylbutoxy)-2-phenylacetic acid
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Overview
Description
2-(3,3-Dimethylbutoxy)-2-phenylacetic acid is an organic compound with a unique structure that combines a phenylacetic acid moiety with a 3,3-dimethylbutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutoxy)-2-phenylacetic acid typically involves the reaction of 2-phenylacetic acid with 3,3-dimethylbutanol under acidic conditions to form the ester intermediate. This intermediate is then hydrolyzed to yield the desired acid. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylbutoxy)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3,3-Dimethylbutoxy)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylbutoxy)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Dimethylbutoxy)-5-fluorobenzoic acid
- 2-(3,3-Dimethylbutoxy)-4-methylbenzoic acid
- 2-(3,3-Dimethylbutoxy)-3-nitrobenzoic acid
Uniqueness
2-(3,3-Dimethylbutoxy)-2-phenylacetic acid is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of the 3,3-dimethylbutoxy group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
IUPAC Name |
2-(3,3-dimethylbutoxy)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)9-10-17-12(13(15)16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXDJVUNIOATOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCOC(C1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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